An In-Depth Technical Guide to 2-(2-Methylmorpholin-4-yl)ethan-1-ol: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-(2-Methylmorpholin-4-yl)ethan-1-ol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(2-Methylmorpholin-4-yl)ethan-1-ol. While specific literature on this compound is limited, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for research and development purposes. The morpholine and 2-aminoalcohol moieties are well-established pharmacophores, and their combination in this molecule suggests significant potential in medicinal chemistry. This guide will delve into its structural characteristics, predictive spectroscopic data, logical synthetic routes, and prospective roles in drug discovery, supported by established knowledge of its core functional groups.
Introduction: A Molecule of Privileged Scaffolds
2-(2-Methylmorpholin-4-yl)ethan-1-ol, with CAS Number 14890-74-5, is a fascinating molecule that combines two structurally significant motifs in medicinal chemistry: the morpholine ring and a 2-aminoalcohol side chain. The morpholine heterocycle is widely recognized as a "privileged structure" in drug design, often imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to bioactive molecules.[1][2][3] The 2-aminoalcohol functional group is also a cornerstone in a vast array of biologically active compounds and serves as a critical intermediate in organic synthesis.[4][5][]
The strategic incorporation of a methyl group at the 2-position of the morpholine ring introduces a chiral center, opening avenues for stereoselective synthesis and the investigation of enantiomeric effects on biological activity. This guide aims to provide a detailed technical resource for researchers exploring the potential of this and related compounds.
Physicochemical and Structural Properties
| Property | Value/Information | Source |
| IUPAC Name | 2-(2-Methylmorpholin-4-yl)ethan-1-ol | - |
| CAS Number | 14890-74-5 | - |
| Molecular Formula | C7H15NO2 | - |
| Molecular Weight | 145.20 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from related compounds |
| Boiling Point | Estimated to be in the range of 220-240 °C | Inferred from related compounds |
| pKa | Estimated to be in the range of 8.5-9.5 for the tertiary amine | Inferred from related compounds |
Synthesis and Characterization
A definitive, published synthetic protocol for 2-(2-Methylmorpholin-4-yl)ethan-1-ol is not currently available. However, a logical and efficient synthesis can be designed based on well-established reactions for the N-alkylation of secondary amines.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol involves the nucleophilic substitution reaction between 2-methylmorpholine and 2-chloroethanol or the ring-opening of ethylene oxide by 2-methylmorpholine.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 2-(2-Methylmorpholin-4-yl)ethan-1-ol via N-alkylation of 2-methylmorpholine.
Materials:
-
2-Methylmorpholine (1.0 eq)
-
2-Chloroethanol (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 2-methylmorpholine in anhydrous acetonitrile, add potassium carbonate.
-
Add 2-chloroethanol dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(2-Methylmorpholin-4-yl)ethan-1-ol.
Predictive Spectroscopic Characterization
While experimental spectra are not available, the expected NMR and IR data can be predicted based on the analysis of its structural components and data from similar compounds.[7][8][9]
1H NMR Spectroscopy (Predicted):
-
Morpholine Ring Protons: A series of multiplets between δ 2.0 and 4.0 ppm. The methyl group at the 2-position will appear as a doublet around δ 1.1-1.3 ppm. The proton at the 2-position will be a multiplet coupled to the methyl group and the adjacent methylene protons.
-
Ethanol Side Chain Protons: The methylene group adjacent to the nitrogen (N-CH2) is expected to resonate as a triplet around δ 2.5-2.8 ppm. The methylene group bearing the hydroxyl group (CH2-OH) will likely appear as a triplet around δ 3.5-3.8 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and solvent.
13C NMR Spectroscopy (Predicted):
-
Morpholine Ring Carbons: The carbon bearing the methyl group (C-2) would appear around δ 70-75 ppm. The other morpholine carbons are expected in the range of δ 45-70 ppm. The methyl carbon will be observed around δ 15-20 ppm.
-
Ethanol Side Chain Carbons: The carbon attached to the nitrogen (N-CH2) is predicted to be in the region of δ 55-60 ppm, while the carbon attached to the hydroxyl group (CH2-OH) will be slightly more downfield, around δ 60-65 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.
-
C-H Stretch: Multiple sharp peaks in the 2800-3000 cm-1 region corresponding to the sp3 C-H bonds of the methyl and methylene groups.
-
C-O Stretch: A strong band in the 1050-1150 cm-1 region, corresponding to the C-O stretching vibrations of the ether in the morpholine ring and the primary alcohol.
-
C-N Stretch: A medium to weak band in the 1000-1250 cm-1 region.
Mass Spectrometry (Predicted):
-
Molecular Ion (M+): The molecular ion peak would be expected at m/z = 145.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxyl group, the ethyl alcohol side chain, and fragmentation of the morpholine ring. A prominent peak at m/z = 100 corresponding to the [M - CH2CH2OH]+ fragment is anticipated.
Reactivity and Chemical Behavior
The chemical reactivity of 2-(2-Methylmorpholin-4-yl)ethan-1-ol is dictated by its two primary functional groups: the tertiary amine and the primary alcohol.
Tertiary Amine Reactivity
The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it basic and nucleophilic.[10]
-
Salt Formation: It will readily react with acids to form the corresponding morpholinium salts, which can be advantageous for improving the compound's crystallinity and aqueous solubility.
-
Nucleophilic Reactions: The tertiary amine can act as a nucleophile in various reactions, although its reactivity is somewhat attenuated by the electron-withdrawing effect of the ether oxygen in the morpholine ring.[11]
-
Oxidation: Tertiary amines can be oxidized to form N-oxides.[12]
Primary Alcohol Reactivity
The primary hydroxyl group is a versatile functional handle for further chemical modifications.
-
Esterification: It can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
-
Etherification: The alcohol can be converted into an ether under appropriate conditions (e.g., Williamson ether synthesis).
-
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Potential Applications in Drug Development
The combination of the morpholine and 2-aminoalcohol scaffolds suggests that 2-(2-Methylmorpholin-4-yl)ethan-1-ol could be a valuable building block or lead compound in several therapeutic areas.
The Role of the Morpholine Moiety
The morpholine ring is a common feature in many approved drugs, where it often contributes to:
-
Improved Pharmacokinetics: Enhancing aqueous solubility and metabolic stability, leading to better oral bioavailability and a more favorable half-life.[2][13]
-
Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, and the overall conformation of the ring can influence binding to biological targets.[3]
-
Reduced Toxicity: In some cases, the incorporation of a morpholine ring has been shown to reduce the toxicity of a parent compound.
The Significance of the 2-Aminoalcohol Moiety
The 2-aminoalcohol structural unit is present in numerous biologically active molecules, including:
-
β-Adrenergic Blockers: A classic example where this moiety is crucial for activity.
-
Antimicrobial and Antifungal Agents: Several compounds containing this functional group have demonstrated potent antimicrobial and antifungal properties.[14][15]
-
Enzyme Inhibitors: The hydroxyl and amino groups can participate in key hydrogen bonding interactions within the active sites of enzymes.[]
Given these established roles, 2-(2-Methylmorpholin-4-yl)ethan-1-ol and its derivatives are promising candidates for screening in a variety of biological assays, particularly in the areas of central nervous system disorders, infectious diseases, and oncology.
Safety and Handling
Specific toxicology data for 2-(2-Methylmorpholin-4-yl)ethan-1-ol is not available. However, based on related morpholine and aminoalcohol compounds, it should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling vapors or dust. Use in a well-ventilated area or with a fume hood.
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.
-
Ingestion: May be harmful if swallowed.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Conclusion and Future Outlook
2-(2-Methylmorpholin-4-yl)ethan-1-ol represents a molecule with significant untapped potential in the realm of drug discovery and development. Its structure, which marries the advantageous pharmacokinetic properties of the morpholine scaffold with the versatile reactivity and biological relevance of the 2-aminoalcohol motif, makes it an attractive starting point for the synthesis of new chemical entities. While the current body of literature on this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and exploration of its therapeutic potential by drawing upon the rich chemistry of its constituent parts. Further research into its biological activities is highly encouraged and could unveil novel applications for this promising compound.
References
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